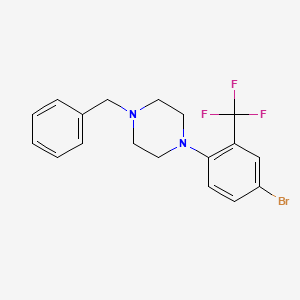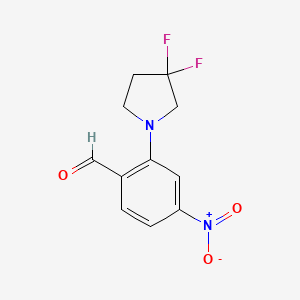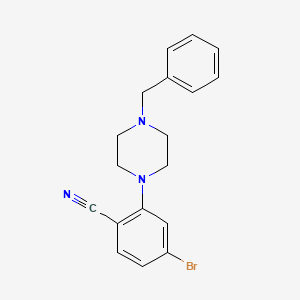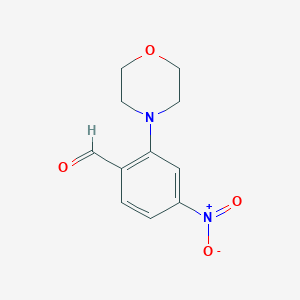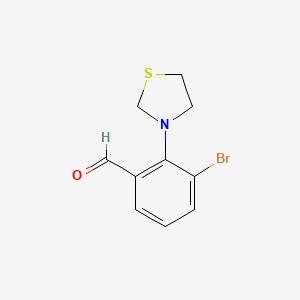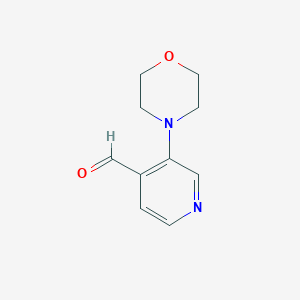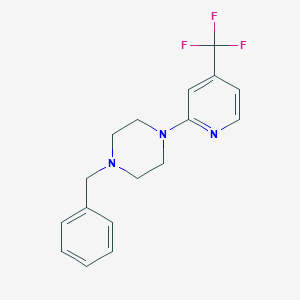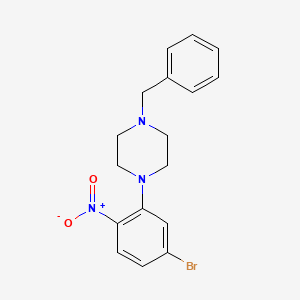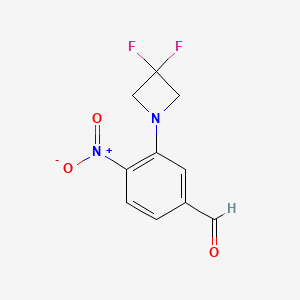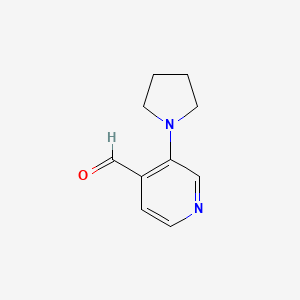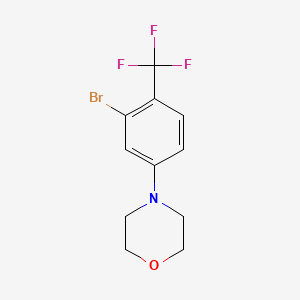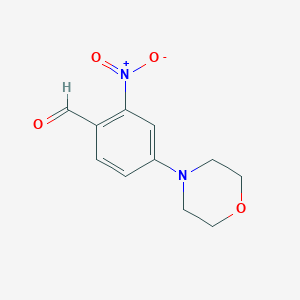
4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine
Descripción general
Descripción
4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTFM morpholine and has a molecular formula of C10H9BrF3NO.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or infectious agents.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine has significant biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses. Additionally, BTFM morpholine has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine in lab experiments is its high purity and stability. The compound is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. However, one of the limitations of using BTFM morpholine in lab experiments is its potential toxicity. Researchers need to take proper precautions to ensure that they are not exposed to the compound during the experiments.
Direcciones Futuras
There are several future directions for the research on 4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine. One of the most significant future directions is the development of new drugs based on this compound. Researchers are exploring the use of BTFM morpholine in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases. Additionally, researchers are also investigating the potential use of this compound in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine is a chemical compound that has significant potential in scientific research. The compound has several potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Researchers are continuing to explore the potential of this compound and its derivatives in the development of new drugs and other applications.
Aplicaciones Científicas De Investigación
The potential applications of 4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine in scientific research are vast. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers are exploring the use of BTFM morpholine in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Propiedades
IUPAC Name |
4-[2-bromo-6-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-9-3-1-2-8(11(13,14)15)10(9)16-4-6-17-7-5-16/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNZUKXSLVHDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B1401934.png)
![1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1401935.png)
